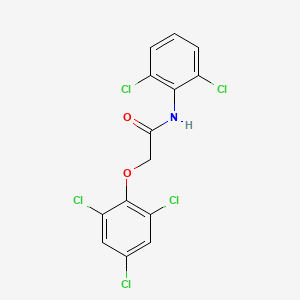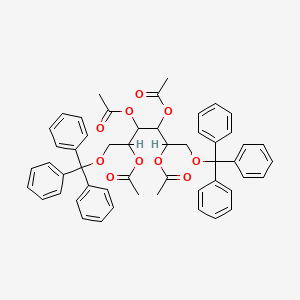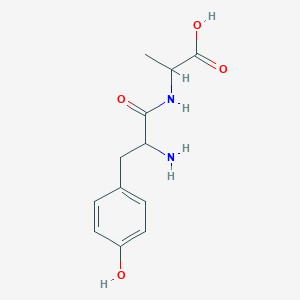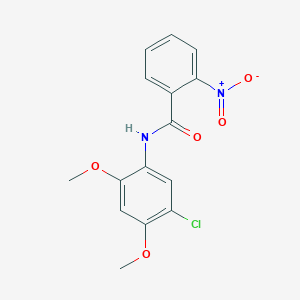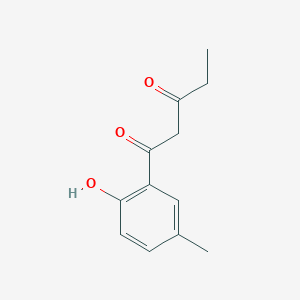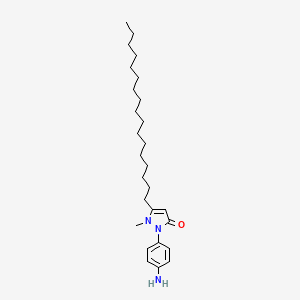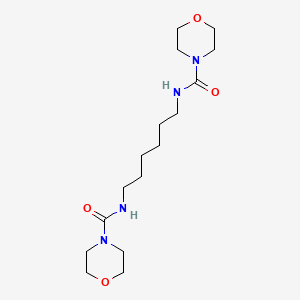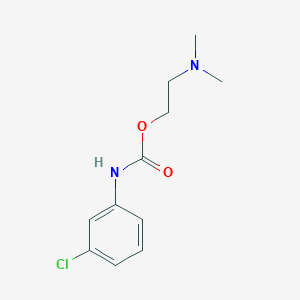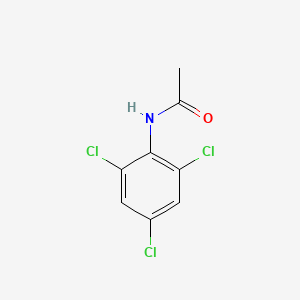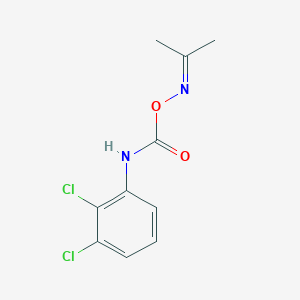
O-(N-(2,3-Dichlorophenyl)carbamoyl)acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of O-(N-(2,3-Dichlorophenyl)carbamoyl)acetone oxime typically involves the reaction of 2,3-dichlorophenyl isocyanate with acetone oxime. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Chemical Reactions Analysis
O-(N-(2,3-Dichlorophenyl)carbamoyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-(N-(2,3-Dichlorophenyl)carbamoyl)acetone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by bacterial and fungal infections.
Mechanism of Action
The mechanism of action of O-(N-(2,3-Dichlorophenyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission. This mechanism is similar to that of other oxime-based compounds used as antidotes for organophosphate poisoning .
Comparison with Similar Compounds
O-(N-(2,3-Dichlorophenyl)carbamoyl)acetone oxime can be compared with other similar compounds, such as:
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime: Another structural isomer with different chlorine atom positions.
Acetone O-((2,5-dichlorophenyl)sulfonyl) oxime: This compound has a sulfonyl group instead of a carbamoyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
18699-09-7 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-8-5-3-4-7(11)9(8)12/h3-5H,1-2H3,(H,13,15) |
InChI Key |
TYBCNNOQGIIQPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=C(C(=CC=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


